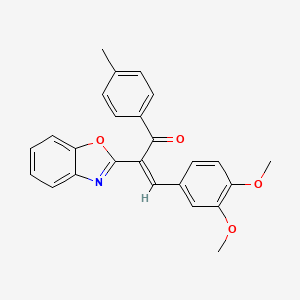

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a benzoxazole-based α,β-unsaturated ketone. Its structure features a benzoxazole heterocycle, a 3,4-dimethoxyphenyl group, and a 4-methylphenyl substituent.

Properties

IUPAC Name |

(Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-16-8-11-18(12-9-16)24(27)19(25-26-20-6-4-5-7-21(20)30-25)14-17-10-13-22(28-2)23(15-17)29-3/h4-15H,1-3H3/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKICWFCHMCVGK-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic organic molecule that exhibits potential biological activities due to its complex structure, which includes a benzoxazole moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory properties, and mechanisms of action based on recent research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 333.39 g/mol. The structure features multiple aromatic rings and functional groups that may contribute to its biological interactions.

Antimicrobial Properties

Recent studies indicate that benzoxazole derivatives possess significant antimicrobial activity. The presence of the benzoxazole ring in this compound suggests it may effectively inhibit various pathogens. For instance, compounds structurally similar to this one have shown activity against bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Antioxidant Activity

The antioxidant potential of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is enhanced by the presence of methoxy groups. These groups can stabilize radical species, thus reducing oxidative stress in biological systems. Studies have demonstrated that compounds with similar structures exhibit significant free radical scavenging activities.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzoxazole derivatives. For example, a study on related compounds showed that certain derivatives could inhibit pro-inflammatory mediators like TNF-α, demonstrating a potential pathway for therapeutic applications in inflammatory diseases . The compound's ability to modulate inflammatory pathways could be attributed to its structural features that facilitate interactions with specific biological targets.

The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

These interactions can be elucidated through further in vitro and in vivo studies aimed at understanding the specific binding affinities and inhibitory constants of the compound against various targets.

Case Studies and Research Findings

Several studies have explored the biological activities of similar benzoxazole derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl rings and the heterocyclic core significantly alter molecular properties. Key analogs include:

Key Observations :

- Benzoxazole vs. Triazole Cores : Benzoxazole derivatives (e.g., ) exhibit π-conjugation beneficial for optical applications, while triazole analogs (e.g., ) offer stronger hydrogen-bonding capacity due to nitrogen-rich cores.

- Substituent Polarity : Methoxy (electron-donating) and halogen (electron-withdrawing) groups modulate electronic density, affecting reactivity and solubility. For instance, the 3,4-dimethoxyphenyl group in the target compound likely increases solubility compared to halogenated analogs .

- Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl in ) may hinder molecular packing, influencing crystallinity and melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.